Copper Cu-62
Description
Significance of Radioisotopes in Molecular Imaging Research
Radioisotopes are indispensable tools in modern molecular imaging research. ekb.eg They are atoms with unstable nuclei that emit radiation, and this characteristic allows them to be used as tracers to visualize and measure biological processes in living organisms without perturbing them. ekb.egnih.gov By incorporating radioisotopes into specific molecules, researchers can track the biodistribution and pharmacokinetics of these molecules, providing detailed insights into organ function and the progression of diseases such as cancer, cardiovascular disorders, and neurological conditions. ekb.egmgcub.ac.in This ability to non-invasively monitor molecular pathways is crucial for the development of new diagnostic agents and therapeutic strategies. ekb.egadvancingnuclearmedicine.com
Positron Emission Tomography (PET) is a highly sensitive molecular imaging technique that utilizes positron-emitting radioisotopes. nih.govansto.gov.au When a positron emitted from the radionuclide encounters an electron in the tissue, they annihilate each other, producing two gamma rays that travel in opposite directions. ansto.gov.au PET scanners detect these gamma rays, allowing for the three-dimensional reconstruction of the radioisotope's distribution within the body. nih.gov This provides quantitative information on physiological and biochemical processes. nih.gov
Overview of Copper Radioisotopes for Positron Emission Tomography (PET)
The copper family of radioisotopes offers a versatile platform for PET imaging due to their diverse nuclear properties. researchgate.netresearchgate.net Several copper radioisotopes, including Copper-60 (⁶⁰Cu), Copper-61 (⁶¹Cu), Copper-62 (⁶²Cu), and Copper-64 (⁶⁴Cu), are positron emitters and have been investigated for their utility in PET. acs.orgnih.gov The choice of a particular copper isotope is often dictated by the specific biological process being studied and the required imaging timeframe. nih.gov
Copper-64 (⁶⁴Cu), with its relatively long half-life of 12.7 hours, is well-suited for studying biological processes with slower kinetics, such as those involving antibodies and large molecules. openmedscience.comiba-radiopharmasolutions.comresearchgate.net In contrast, isotopes with shorter half-lives, like ⁶⁰Cu (23.7 minutes) and ⁶²Cu (9.74 minutes), are more appropriate for imaging rapid physiological events. acs.orgresearchgate.netfrontiersin.org The ability to label the same targeting molecule with different copper isotopes provides a unique advantage in radiopharmaceutical research, allowing for a "theranostic" approach where one isotope is used for diagnosis and another for therapy. acs.orgmdpi.com
Unique Characteristics of Copper-62 for Preclinical Imaging Investigations
Copper-62 possesses a set of unique characteristics that make it particularly advantageous for preclinical imaging studies. acs.orgnih.gov Its short half-life and decay properties are key to its utility in serial imaging investigations.
Positron Emission Properties and Decay Characteristics
Copper-62 is a proton-rich nuclide that decays primarily through positron emission (β+) to its stable daughter nuclide, Nickel-62. nih.gov It is considered an almost pure positron emitter, with approximately 98% of its decay occurring via this pathway. acs.orgnih.gov This high positron branching ratio contributes to its high sensitivity in PET imaging. researchgate.netnih.gov The emitted positrons have a maximum energy of 2.91 MeV. researchgate.net
| Property | Value | Reference |
|---|---|---|
| Half-life | 9.74 minutes | acs.org |
| Decay Mode | β+ (positron emission), EC (electron capture) | acs.org |
| Positron Emission Abundance | ~98% | acs.org |
| Maximum Positron Energy | 2.91 MeV | researchgate.net |
| Daughter Nuclide | Nickel-62 (Stable) | nih.gov |
Advantages of Short Radionuclide Half-Life for Serial Imaging Studies
The very short half-life of Copper-62 (9.74 minutes) is a significant advantage for specific preclinical research applications, particularly serial imaging studies. acs.orgkek.jpajronline.org This characteristic allows for the performance of multiple PET scans on the same subject within a short period. acs.orgajronline.org This capability is invaluable for assessing the rapid changes in biological processes or the immediate effects of a therapeutic intervention.
The rapid decay of Cu-62 also means that the radiation dose to the subject is minimized, a crucial consideration in research settings. kek.jpajronline.org Following a study, the radioactivity diminishes quickly, reducing concerns related to radioactive waste management. kek.jp This allows for repeated investigations under different physiological or pharmacological conditions on the same day, providing a more comprehensive understanding of the dynamic biological systems being studied. acs.orgkek.jp For instance, researchers can evaluate both perfusion and hypoxia in a tumor during a single imaging session by using different Cu-62 labeled radiotracers. ajronline.org
Structure
2D Structure
Properties
CAS No. |
14276-53-0 |
|---|---|
Molecular Formula |
Cu |
Molecular Weight |
61.932595 g/mol |
IUPAC Name |
copper-62 |
InChI |
InChI=1S/Cu/i1-2 |
InChI Key |
RYGMFSIKBFXOCR-YPZZEJLDSA-N |
SMILES |
[Cu] |
Isomeric SMILES |
[62Cu] |
Canonical SMILES |
[Cu] |
Synonyms |
62Cu radioisotope Copper-62 Cu-62 radioisotope |
Origin of Product |
United States |
Radionuclide Production and Generator Technologies for Copper 62
Direct Cyclotron Production Methodologies for Copper-62
Direct production methods involve the bombardment of a specific target material with charged particles from a cyclotron to induce a nuclear reaction that yields ⁶²Cu directly.
The primary nuclear reaction for the direct production of ⁶²Cu is the ⁶²Ni(p,n)⁶²Cu reaction. acs.org In this process, a proton (p) beam from a cyclotron strikes a target made of Nickel-62 (⁶²Ni). The ⁶²Ni nucleus absorbs the proton and subsequently emits a neutron (n), transforming into ⁶²Cu. This reaction pathway is known to provide a very high yield of ⁶²Cu. acs.orgnih.gov However, a significant drawback is the requirement for an isotopically enriched ⁶²Ni target to ensure satisfactory radionuclidic purity of the final product. acs.orgnih.gov The use of natural nickel, which contains several isotopes, would lead to the co-production of other copper radioisotopes, complicating the purification process. Another reported direct production reaction is ⁵⁹Co(α,n)⁶²Cu, which involves bombarding a cobalt target with alpha particles. acs.orgnih.gov
For the direct synthesis of ⁶²Cu via the ⁶²Ni(p,n)⁶²Cu reaction, the target design is crucial for efficient production and heat dissipation. The target material is typically highly enriched ⁶²Ni. acs.orgnih.gov This enriched nickel can be electrodeposited onto a backing material that provides structural integrity and facilitates cooling during irradiation. The choice of proton beam energy is a critical parameter that needs to be optimized to maximize the yield of the ⁶²Ni(p,n)⁶²Cu reaction while minimizing the production of impurities from other potential nuclear reactions.
Nuclear Reaction Pathways: ⁶²Ni(p,n)⁶²Cu
Indirect Production via Zinc-62/Copper-62 Generator Systems
The most common and convenient method for obtaining ⁶²Cu, especially for facilities without a cyclotron, is through a Zinc-62/Copper-62 (⁶²Zn/⁶²Cu) generator system. acs.org This system relies on the decay of the longer-lived parent radionuclide, ⁶²Zn (half-life of 9.26 hours), to the short-lived daughter, ⁶²Cu. nih.govosti.gov
The parent radionuclide, ⁶²Zn, is typically produced in a medium-energy cyclotron by bombarding a natural copper target with a proton beam. nih.gov The most common nuclear reaction used is ⁶³Cu(p,2n)⁶²Zn. osti.govaip.org In this reaction, a proton strikes a Copper-63 (⁶³Cu) nucleus, which constitutes about 69% of natural copper, leading to the ejection of two neutrons and the formation of ⁶²Zn. Other reactions like ⁶⁵Cu(p,4n)⁶²Zn can also contribute, depending on the proton energy. nih.gov Good yields of ⁶²Zn can be achieved, for example, by bombarding a 0.4 mm thick natural copper target with 22 MeV protons, resulting in a yield of 2.3 mCi/μAh.
Table 1: Nuclear Reactions for ⁶²Cu and Parent ⁶²Zn Production
| Final Radionuclide | Production Method | Nuclear Reaction | Target Material | Key Features |
| ⁶²Cu | Direct | ⁶²Ni(p,n)⁶²Cu | Enriched ⁶²Ni | High yield, but requires expensive enriched target. acs.orgnih.gov |
| ⁶²Zn | Indirect (Parent) | ⁶³Cu(p,2n)⁶²Zn | Natural Copper (foil) | Commonly used for generator production; utilizes widely available target material. osti.gov |
A ⁶²Zn/⁶²Cu generator is designed to allow for the simple and repeated separation of the daughter ⁶²Cu from the parent ⁶²Zn. The principle is based on chromatographic separation. The ⁶²Zn parent is adsorbed onto a solid-phase column material, while the ⁶²Cu daughter, which is continuously produced via the decay of ⁶²Zn, can be selectively washed off (eluted) using a specific solvent (eluent). The performance of a generator is assessed by its ⁶²Cu elution yield and the level of ⁶²Zn breakthrough (the amount of parent radionuclide that gets washed off with the daughter). nih.gov A high-performing generator provides a high yield of ⁶²Cu (typically >80-90%) in a small volume, with very low ⁶²Zn breakthrough (e.g., <0.001%). nih.govosti.gov
The separation of copper and zinc ions in a generator is achieved using ion-exchange chromatography, with both anion- and cation-exchange resins being employed in different generator designs. nih.gov
Anion-Exchange Resins: A widely used approach involves loading the ⁶²Zn onto a strong base anion-exchange resin, such as Dowex 1x8 or De-Acidite FF. osti.govresearchgate.net In a hydrochloric acid (HCl) medium, zinc forms stable, negatively charged chloride complexes (e.g., [ZnCl₃]⁻, [ZnCl₄]²⁻) that bind strongly to the positively charged resin. nih.gov Copper(II) ions form weaker chloride complexes and are more loosely bound. researchgate.net Therefore, the ⁶²Cu can be selectively eluted from the column using an appropriate eluent, such as 2N HCl or a mixture of HCl and sodium chloride. osti.gov For instance, a Dowex 1x8 column can yield over 90% of the available ⁶²Cu in a 2 mL elution with 2N HCl.
Cation-Exchange Resins: An alternative design utilizes a cation-exchange resin (e.g., CG-120, Amberlite). nih.govosti.gov In this system, the positively charged ⁶²Zn(II) ions are adsorbed onto the negatively charged resin. The separation principle relies on the differential complex formation between zinc and copper with a specific eluent. nih.gov A glycine (B1666218) solution (e.g., 200 mM) can be used as the eluent. nih.govosti.gov Glycine forms a stable complex with ⁶²Cu, which can then be selectively eluted, leaving the ⁶²Zn behind on the resin. This method has shown elution efficiencies of around 70% with a radionuclidic purity greater than 99.9%. nih.gov The eluent from this type of generator can sometimes be used for direct labeling without further purification. researchgate.net
Table 2: Comparison of Ion-Exchange Resins for ⁶²Zn/⁶²Cu Generators
| Resin Type | Separation Principle | Typical Resin | Typical Eluent | Elution Yield | ⁶²Zn Breakthrough |
| Anion-Exchange | Formation of stable zinc-chloride complexes that bind to the resin. nih.gov | Dowex 1x8 | 2N HCl or HCl/NaCl mixtures osti.gov | >90% | <0.001% - 0.004% nih.gov |
| Cation-Exchange | Selective complexation of copper with eluent, leaving zinc on the resin. nih.gov | Amberlite CG-120 | 200 mM Glycine solution nih.govosti.gov | ~70% nih.gov | <0.1% (purity >99.9%) nih.gov |
Principles of Radionuclide Generator Design and Elution Chemistry
Eluent Composition and Optimization for Copper-62 Recovery
The efficacy of a ⁶²Zn/⁶²Cu generator hinges on the selective separation of the daughter Cu-62 from the parent ⁶²Zn, which is typically adsorbed onto an ion-exchange resin. The composition of the eluent—the solvent used to wash Cu-62 off the column—is a critical factor that is carefully optimized to maximize Cu-62 recovery while minimizing the premature elution, or "breakthrough," of ⁶²Zn.
Early and widely used generator designs employ an anion exchange resin. nih.gov In these systems, ⁶²Zn(II) is strongly retained on the resin in the presence of a high concentration of chloride ions, forming anionic complexes like [ZnCl₃(H₂O)]¹⁻. nih.gov In contrast, Cu²⁺ ions are more loosely bound and can be selectively eluted. nih.gov A common eluent for these systems is a solution containing hydrochloric acid (HCl) and sodium chloride (NaCl). nih.govresearchgate.net For instance, one system uses an eluent composed of 0.2 M HCl and 1.8 M NaCl. nih.govnih.govresearchgate.net The optimization of this acidic, high-chloride environment is crucial for efficient recovery. nih.gov Research has shown that varying the concentrations of HCl and NaCl can impact both the elution yield and the sharpness of the elution profile. For example, eluting with mixtures like 1N HCl-1N NaCl, 0.5N HCl-1.5N NaCl, or 0.2N HCl-1.8N NaCl can provide results similar to 2N HCl alone, offering flexibility for specific radiopharmaceutical syntheses.
Another approach utilizes a cation-exchange resin, where non-carrier-added ⁶²Cu is selectively eluted as a complex. nih.govresearchgate.net One such system uses a 200 mM glycine solution as the eluent. nih.govresearchgate.netsnmjournals.org This method is advantageous as it can yield a ⁶²Cu solution that is readily suitable for labeling with certain compounds without requiring further pH adjustment or purification steps. nih.govnih.gov The optimization of these systems involves balancing the concentration of the complexing agent (glycine) to ensure efficient Cu-62 chelation and elution while leaving the ⁶²Zn bound to the resin. nih.gov
Table 1: Comparison of Eluent Systems for ⁶²Zn/⁶²Cu Generators
| Resin Type | Eluent Composition | Typical ⁶²Cu Elution Yield | Typical ⁶²Zn Breakthrough | Reference |
| Anion Exchange (Dowex 1x8) | 2N HCl | >90% in 2-5 mL | 0.00003% - 0.004% | |
| Anion Exchange (Dowex 1x10) | 0.1 M HCl, 100 mg/mL NaCl | >85% in 3.5 mL | <0.001% | researchgate.net |
| Anion Exchange (AG1-x8) | 0.2 M HCl, 1.8 M NaCl | 72% ± 16% | Undetectable | nih.govresearchgate.net |
| Cation Exchange (Amberlite CG-120) | 200 mM Glycine | ~70% | <0.1% | nih.govresearchgate.net |
Advancements in Microgenerator Technology for On-Demand Supply
The demand for accessible and user-friendly radionuclide sources has driven the development of miniaturized ⁶²Zn/⁶²Cu generators, often termed "microgenerators". researchgate.netsnmjournals.orgnih.gov These systems offer significant advantages, including reduced size, integrated shielding, and simplified, often automated, operation, making them ideal for on-demand, on-site production of Cu-62 in clinical settings without a cyclotron. nih.govajronline.org
A key feature of microgenerators is their small column size, for instance, housing a 50-µL anion exchange resin bed. nih.gov This miniaturization allows for the elution of Cu-62 in very small volumes, such as 0.25 mL, which is highly advantageous for the preparation of high-specific-activity radiopharmaceuticals. nih.govnih.govsnmjournals.org The entire setup, including shielding, is often contained within a compact stainless steel housing that does not require a separate hot cell for operation. nih.gov
These microgenerators are designed for rapid, "on-demand" synthesis. nih.govresearchgate.netsnmjournals.org The entire process, from starting the elution to having a prepared dose ready for injection, can take less than five minutes. nih.govresearchgate.netsnmjournals.org This rapid turnaround is crucial given the short 9.7-minute half-life of Cu-62. nih.gov Commercially produced microgenerators have proven to be reliable sources of Cu-62, capable of being shipped via overnight delivery services to clinical sites, thus expanding access to Cu-62 based PET imaging. nih.govresearchgate.netsnmjournals.org The development of complementary lyophilized kits for radiopharmaceutical synthesis further streamlines the process, allowing for consistent and convenient production of agents like [⁶²Cu]Cu-ETS. researchgate.netsnmjournals.org
Radionuclidic Purity and Elution Yield Assessment in Generator Systems
Ensuring the quality of the eluted Cu-62 is paramount for its use in radiopharmaceuticals. The two primary quality control metrics for a ⁶²Zn/⁶²Cu generator are the elution yield and the radionuclidic purity. researchgate.netsnmjournals.org
Elution Yield is the percentage of the available Cu-62 on the column that is recovered in the eluate. nih.gov It is determined by comparing the measured radioactivity of the collected Cu-62 (decay-corrected to the time of elution) with the calculated total Cu-62 activity available from the parent ⁶²Zn at that time. nih.gov High elution yields, often ranging from 70% to over 90%, are consistently reported for modern generator systems. nih.govnih.govresearchgate.netsnmjournals.org For example, one study of 42 microgenerators reported an average elution yield of 89.9% ± 12.9%. nih.govresearchgate.net Yield can, however, be affected by the time elapsed between elutions, with longer intervals sometimes leading to decreased and more variable yields. researchgate.net
Radionuclidic Purity primarily concerns the level of parent ⁶²Zn breakthrough in the eluate. nih.gov This is a critical parameter, as any ⁶²Zn contamination will result in a continuous, albeit small, source of Cu-62 in the final preparation and contributes to unnecessary radiation dose. The ⁶²Zn breakthrough is typically measured after the eluted Cu-62 has completely decayed (usually >20 hours post-elution) by measuring the residual radioactivity using a sensitive detector like a NaI(Tl) well counter. nih.gov Modern generators demonstrate exceptionally low ⁶²Zn breakthrough, often less than 0.001% of the total eluted Cu-62 activity. nih.govresearchgate.net In some microgenerator systems, breakthrough levels are routinely below 10⁻⁸. snmjournals.org Other potential radionuclidic impurities, such as ⁶⁵Zn, ⁶⁴Cu, and ⁵⁸Co, are also assessed as part of the quality control process. snmjournals.org
Table 2: Performance Metrics of a Commercial ⁶²Zn/⁶²Cu Microgenerator System
| Parameter | Reported Value | Notes | Reference |
| ⁶²Cu Elution Yield | 89.9% ± 12.9% | For elutions <1 hour apart | nih.govresearchgate.net |
| ⁶²Zn Breakthrough | < 0.001% | nih.govresearchgate.net | |
| Radiochemical Purity ([⁶²Cu]Cu-ETS) | 99.1% ± 0.7% | Measured by Oasis SPE method | snmjournals.org |
| Preparation Time | ~3.5 minutes | From elution to deliverable dose | snmjournals.org |
Emerging Production Routes for Copper-62
While the ⁶²Zn/⁶²Cu generator is the most established method for obtaining Cu-62, research into alternative and complementary production routes continues. These emerging techniques aim to enhance availability, potentially reduce costs, or provide Cu-62 in different chemical forms.
Photonuclear Activation Techniques
Photonuclear activation presents a promising non-cyclotron method for producing radionuclides. This technique involves irradiating a stable target material with high-energy photons (gamma rays), typically generated as bremsstrahlung radiation from a linear electron accelerator (LINAC). aip.orgmre.org.cn For Cu-62 production, the most common reaction is ⁶³Cu(γ,n)⁶²Cu . aip.orgmre.org.cnresearchgate.net
In this process, a stable natural copper target, which is 69.15% ⁶³Cu, is bombarded with photons. mre.org.cn If a photon's energy exceeds the reaction's threshold, it can eject a neutron from a ⁶³Cu nucleus, transforming it into ⁶²Cu. aip.orgmre.org.cn This method is advantageous because medical LINACs are relatively common in hospital settings, potentially increasing the accessibility of Cu-62. nih.gov Research has demonstrated that by optimizing the target geometry and irradiation time, activities of 0.18 GBq of Cu-62 can be obtained. aip.orgmre.org.cn This route also produces ⁶⁴Cu via the ⁶⁵Cu(γ,n) reaction, making it a potential source for this theranostic isotope as well. aip.orgmre.org.cn
Alternative Nuclear Reactions and Target Materials
Beyond the standard generator and photonuclear routes, other nuclear reactions using charged particle accelerators (cyclotrons) are being explored. These methods offer direct production of Cu-62 but require different target materials and beam parameters than the ⁶³Cu(p,2n) reaction used to produce the ⁶²Zn parent.
Key alternative reactions include:
⁶²Ni(p,n)⁶²Cu : This reaction involves bombarding an enriched Nickel-62 (⁶²Ni) target with protons. osti.govekt.gr While this route can produce Cu-62 with high yield, the high cost of the enriched ⁶²Ni target material is a significant drawback. osti.gov
⁵⁹Co(α,n)⁶²Cu : This reaction uses an alpha particle beam to irradiate a Cobalt-59 (⁵⁹Co) target. nih.govosti.govekt.gr While the yield is lower compared to the ⁶²Ni(p,n) reaction, the lower cost and ready availability of the cobalt target make it a viable alternative for local, in-house production at facilities with multiparticle accelerators. nih.govosti.gov
⁶¹Ni(d,n)⁶²Cu and ⁶²Ni(d,2n)⁶²Cu : These reactions utilize a deuteron (B1233211) beam on enriched nickel targets. ekt.gr
Theoretical calculations and experimental measurements of the cross-sections for these reactions are crucial for determining the optimal beam energies and predicting production yields. ekt.gr These alternative pathways, while not as widespread as the generator system, contribute to a broader portfolio of production methods for the valuable Cu-62 radioisotope.
Radiochemistry and Coordination Chemistry of Copper 62 Complexes
Principles of Copper Coordination Chemistry in Radiopharmaceutical Design
The design of effective chelators for copper radionuclides is a balance between thermodynamic stability and kinetic inertness. nih.gov For a radiopharmaceutical to be effective, the copper radionuclide must be delivered as a stable complex. scispace.com The coordination chemistry of copper is well-established, allowing for its reaction with a wide variety of chelator systems. scispace.comfrontiersin.org A primary challenge is the presence of copper-chelating proteins in the body, such as ceruloplasmin and superoxide (B77818) dismutase, which can potentially strip the copper ion from the synthetic chelator. nih.gov Therefore, kinetic inertness—the resistance of the complex to dissociation—is often considered more significant for in vivo applications than pure thermodynamic stability. nih.govscispace.com
The coordination chemistry of copper in aqueous solutions is primarily defined by the Cu(II) and Cu(I) oxidation states. researchgate.net
Copper(II): The Cu(II) ion, with its d⁹ electron configuration, is a cation of borderline hardness. nih.gov It typically forms stable complexes with a variety of geometries, including square planar, square pyramidal, and distorted octahedral. scispace.com Due to its crystal-field stabilization energy, Cu(II) is generally less prone to rapid ligand exchange compared to Cu(I), making it the most common and preferred oxidation state for incorporation into radiopharmaceuticals. scispace.com
Copper(I): The Cu(I) ion has a d¹⁰ electron configuration. While it can form stable complexes, it is particularly susceptible to ligand exchange and is generally considered labile. nih.govresearchgate.net In aqueous solutions, the uncomplexed Cu(I) ion is unstable and can disproportionate into Cu(II) and Cu(0). researchgate.net Therefore, ligands for Cu(I) must provide significant stabilization to be viable for radiopharmaceutical applications. nih.gov The potential for in vivo reduction of Cu(II) to Cu(I) is a recognized pathway for the decomplexation of copper radiopharmaceuticals, making the stability of the potential Cu(I) form an important design consideration. scispace.comnih.gov
To prevent the in vivo release of ⁶²Cu, chelators are designed to form complexes with high stability. This is achieved through various strategies that enhance both the thermodynamic equilibrium constant of formation and the kinetic inertness of the resulting complex.
Macrocyclic ligands generally form metal complexes that are thermodynamically more stable and kinetically more inert than their analogous open-chain counterparts, a phenomenon known as the "macrocyclic effect". nih.gov This enhanced stability is due to the pre-organized structure of the ligand, which reduces the entropic penalty of complexation.
Common tetraaza macrocycles like 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) and 1,4,8,11-tetraazacyclotetradecane-1,4,8,11-tetraacetic acid (TETA) form thermodynamically stable complexes with Cu(II). mdpi.comnih.gov However, these complexes can exhibit kinetic lability in vivo, leading to the transchelation of the copper to native proteins. nih.govnih.gov While these systems have been explored extensively for the longer-lived ⁶⁴Cu, the often slow complexation kinetics or need for heating can make them less practical for the short-lived ⁶²Cu. nih.govcuni.cz
| Ligand Family | Example(s) | Key Characteristics |
| Acyclic | H₂ATSM, H₂PTSM | Rapid, room-temperature labeling; forms neutral, lipophilic complexes. acs.orgscispace.com |
| Macrocyclic | DOTA, TETA | High thermodynamic stability due to macrocyclic effect; may show in vivo instability. nih.govnih.gov |
| Cross-Bridged | CB-TE2A | Exceptional kinetic inertness; often requires harsh labeling conditions. nih.govnih.gov |
| Sarcophagine | DiAmSar | Forms fully-encapsulated, highly inert complexes. nih.gov |
This table provides an overview of different chelator families and their general properties relevant to copper coordination.
Acyclic Chelators: Despite the general superiority of macrocycles, certain acyclic ligands have proven highly effective, particularly for ⁶²Cu. Bis(thiosemicarbazones), such as diacetyl-bis(N⁴-methylthiosemicarbazone) (H₂ATSM), are a prominent class. scispace.com They react with Cu(II) almost instantly at room temperature to form neutral, stable, and lipophilic complexes. acs.org This rapid labeling is a significant advantage for generator-produced, short-lived radionuclides like ⁶²Cu. researchgate.netajronline.org
Cross-Bridged Chelators: To improve upon the kinetic inertness of traditional macrocycles, cross-bridged systems were developed. nih.gov These ligands, such as 4,11-bis(carboxymethyl)-1,4,8,11-tetraazabicyclo[6.6.2]hexadecane (CB-TE2A), incorporate an ethylene (B1197577) bridge across the macrocyclic ring. nih.gov This structural reinforcement creates a clamshell-like cavity that imparts exceptional kinetic stability to the copper complex. nih.gov Acid decomplexation studies have shown that the Cu(II) complex of CB-TE2A is remarkably inert, with a stability four orders of magnitude greater than that of the standard Cu-cyclam complex. nih.gov A significant drawback, however, is that these chelators often require harsh labeling conditions (e.g., 95°C for 60 minutes), which are incompatible with the short half-life of ⁶²Cu and heat-sensitive targeting molecules. nih.gov
The ultimate goal of ligand design is to create a complex that remains intact until it reaches its biological target. Demetallation (the complete loss of the metal ion) and transchelation (the transfer of the metal ion to another chelating molecule, such as a protein) are the primary pathways of in vivo instability. nih.govnih.gov
Effective ligand design prevents these processes by:
Saturating the Coordination Sphere: The ligand should fully encapsulate the copper ion, leaving no open coordination sites that could be attacked by competing biological ligands. acs.org
Geometric Preorganization: A rigid ligand structure that matches the preferred coordination geometry of Cu(II) minimizes the energy of the complex and creates a high activation barrier for dissociation. nih.gov Cross-bridged macrocycles are an excellent example of this principle. nih.gov
Stabilizing Both Redox States: Since the reduction of Cu(II) to Cu(I) can be a pathway for decomplexation, ligands that can stabilize both oxidation states may offer enhanced in vivo stability. nih.gov This has led to the exploration of ligands incorporating "soft" donor atoms like sulfur, which have a higher affinity for Cu(I). mdpi.com
Research has shown that both the cross-bridged backbone and the presence of coordinating pendant arms (like carboxymethyl groups) are necessary to achieve the unusual kinetic inertness seen in chelators like CB-TE2A. nih.gov
Chelation Strategies for Enhanced Kinetic and Thermodynamic Stability
Macrocyclic Ligand Systems
Design and Synthesis of Copper-62 Chelating Agents
The synthesis of chelating agents for ⁶²Cu involves two stages: the organic synthesis of the ligand itself and the subsequent radiolabeling with the radionuclide.
The synthesis of the chelator molecules can be complex. For instance, cross-bridged cyclam derivatives are synthesized through multi-step processes. nih.gov Other macrocyclic ligands, such as those based on a 1,4,7-triazacyclononane (B1209588) (TACN) framework with methylthiazolyl arms, have been prepared using an orthoamide intermediate synthesis. rsc.org The goal is often to create a bifunctional chelator (BFC), which contains the metal-chelating portion and a separate functional group (e.g., a carboxyl or amino group) for covalent attachment to a targeting biomolecule like a peptide or antibody. scispace.com
The synthesis of the final ⁶²Cu radiopharmaceutical is designed to be rapid and efficient. ⁶²Cu is typically obtained from a ⁶²Zn/⁶²Cu generator system, where the parent ⁶²Zn is adsorbed onto a resin. acs.org The daughter ⁶²Cu can be selectively eluted, often as a complex with a weak agent like glycine (B1666218). acs.org This eluate is then mixed with a solution containing the chelating agent. snmjournals.org For chelators like H₂ATSM, the complexation is nearly instantaneous at room temperature, yielding the [⁶²Cu]Cu-ATSM complex with high radiochemical purity, ready for use. ajronline.orgsnmjournals.org The development of newer cross-bridged chelators like CB-TE1K1P aims to combine the high stability of the cross-bridged scaffold with the ability to be radiolabeled under the mild, rapid conditions required for ⁶²Cu applications. nih.gov
Bifunctional Chelator Development for Bioconjugation
Bifunctional chelators (BFCs) are essential components in the design of targeted radiopharmaceuticals. scispace.com These molecules possess two key features: a strong metal-chelating unit to securely hold the ⁶²Cu ion and a reactive functional group for covalent attachment to a biomolecule, such as a peptide or antibody. scispace.comresearchgate.net The goal is to create a stable complex that prevents the release of the radioisotope in vivo, which could lead to non-target radiation exposure and inaccurate imaging data. nih.govrsc.org
The interest in ⁶²Cu, a positron emitter with a short half-life of 9.7 minutes, for positron emission tomography (PET) has spurred the development of various BFCs. chemlin.orgnih.govacs.org Early work in this area involved adapting well-known chelators. For instance, derivatives of 1,4,8,11-tetraazacyclotetradecane-N,N',N'',N'''-tetraacetic acid (TETA) have been functionalized for conjugation to proteins like albumin. capes.gov.brsnmjournals.org Dithiosemicarbazone (DTS) derivatives have also been synthesized and studied for their potential in creating neutral ⁶²Cu complexes for bifunctional radiopharmaceuticals. nih.gov
Macrocyclic chelators are generally favored over acyclic ones for copper radioisotopes due to their superior kinetic stability. rsc.org While acyclic chelators like EDTA and DTPA form thermodynamically stable complexes, they are often kinetically labile and prone to dissociation in vivo. rsc.orgacs.org In contrast, macrocyclic structures such as those based on cyclam (1,4,8,11-tetraazacyclotetradecane) and DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) provide a pre-organized cavity that securely encapsulates the copper ion, leading to greater in vivo stability. rsc.orgacs.org Sarcophagine (Sar) cage-like ligands represent a significant advancement, offering rapid copper incorporation at room temperature and exceptional complex stability. researchgate.net
The choice of the reactive group for bioconjugation is also a critical design consideration. Isothiocyanates are commonly used to create derivatives of new chelators for attachment to biomolecules. rsc.org This allows for the straightforward conjugation of the chelator to targeting vectors, a crucial step in the development of targeted ⁶²Cu radiopharmaceuticals. acs.orgscience.gov
Table 1: Examples of Bifunctional Chelators for Copper Radioisotopes
| Chelator Type | Base Structure | Functional Group for Conjugation | Key Features |
|---|---|---|---|
| Macrocyclic | TETA (tetraazacyclotetradecane) | Bromoacetamidobenzyl, Isothiocyanate | High in vivo stability, well-established chemistry. rsc.orgcapes.gov.bracs.org |
| Macrocyclic | DOTA (tetraazacyclododecane) | Isothiocyanate | High in vivo stability. rsc.orgacs.org |
| Acyclic | DTS (dithiosemicarbazone) | Tertiary and Quaternary Amino Groups | Forms neutral complexes. nih.gov |
| Cage-like | Sarcophagine (Sar) | Carboxylate, Isothiocyanate | Rapid labeling at room temperature, high kinetic stability. researchgate.net |
Stereochemical Considerations and Coordination Geometry Impact on Stability
The stability of copper(II) complexes, the prevalent oxidation state for ⁶²Cu in these applications, is profoundly influenced by their stereochemistry and coordination geometry. nih.govresearchgate.net The d⁹ electronic configuration of Cu(II) makes its complexes susceptible to structural distortions and ligand exchange reactions, which can compromise their stability in biological environments. nih.gov
The coordination number and geometry around the Cu(II) center play a crucial role in the stability of the resulting complex. mdpi.com While six-coordinate octahedral geometries are common for transition metal complexes, they are often problematic for Cu(II). nih.gov In contrast, five-coordinate geometries, such as square pyramidal or trigonal bipyramidal, have been shown to impart greater stability to copper(II) complexes. nih.govnih.gov
Research has demonstrated that five-coordinate copper(II) complexes can be more resistant to redox-mediated structural changes compared to their six-coordinate counterparts. nih.gov This enhanced stability is attributed to the fact that five-coordinate structures are less prone to the significant bond length variations that characterize six-coordinate Cu(II) systems. nih.gov For example, a study comparing five- and six-coordinate picolinate-functionalized chelators found that the five-coordinate system exhibited superior metabolic stability. nih.gov The energy barrier between square pyramidal and trigonal bipyramidal geometries in five-coordinate complexes is small, allowing for a degree of structural flexibility. nih.govmdpi.com
This elongation of the axial ligands results in their kinetic lability, meaning they can be easily exchanged with other molecules, such as water or endogenous chelating agents in the body. nih.gov This can lead to the premature release of the ⁶²Cu from the complex, undermining its effectiveness as a radiopharmaceutical. nih.gov The flexible nature of some chelators, like TETA, can allow for different orientations of the Jahn-Teller distortion, which may explain the observed kinetics of in vivo exchange. rsc.orgscispace.comresearchgate.net The pronounced Jahn-Teller distortion in six-coordinate systems is a primary reason why researchers have shifted focus towards designing chelators that enforce a more stable five-coordinate geometry for copper(II). nih.gov
Table 2: Comparison of Coordination Geometries for Copper(II) Complexes
| Coordination Geometry | Typical Coordination Number | Jahn-Teller Distortion | Impact on Stability |
|---|---|---|---|
| Octahedral | 6 | Pronounced, leading to axial bond elongation. nih.gov | Kinetically labile axial ligands, prone to dissociation. nih.gov |
| Square Pyramidal | 5 | Less pronounced than octahedral. nih.gov | Generally more stable and inert to redox changes. nih.gov |
| Trigonal Bipyramidal | 5 | Less pronounced than octahedral. nih.gov | Generally more stable and inert to redox changes. nih.gov |
Five-Coordinate vs. Six-Coordinate Systems
Computational Approaches in Chelator Design
Computational chemistry has become an indispensable tool in the rational design of novel chelators for ⁶²Cu. These methods allow for the prediction of key properties, such as stability and conformation, before undertaking complex and time-consuming synthesis. nih.govnih.gov
Density Functional Theory (DFT) for Electronic Structure and Stability Prediction
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and predict the stability of metal complexes. nih.govnih.gov By calculating the energies of different potential structures and coordination modes, DFT can help identify the most stable conformations of a ⁶²Cu-chelator complex. nih.govrsc.org
DFT calculations have been instrumental in understanding the differences in stability between five- and six-coordinate copper(II) complexes. nih.gov For example, DFT studies can rationalize experimental observations by modeling the speciation of complexes in different solvents, such as water or DMSO, which is relevant to biological conditions. acs.org The method can also be used to predict the coordination energies of complexes, providing a quantitative measure of their stability. rsc.org Furthermore, DFT can be employed to study the impact of ligand modifications on the electronic properties and stability of the resulting copper complexes, guiding the design of more effective chelators. nih.govunipd.itaip.org For instance, calculations can show how altering ligand side groups affects the binding energy between the chelator and the copper ion. aip.org
Molecular Dynamics Simulations for Complex Conformation
Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior and conformational flexibility of ⁶²Cu complexes over time. nanobioletters.comnih.gov Unlike static DFT calculations, MD simulations can model the movements of atoms and molecules, offering insights into the conformational stability of a complex in a simulated biological environment, such as in aqueous solution. nih.gov
MD simulations are particularly useful for assessing the binding stability of a copper complex with a larger biomolecule, such as a protein or peptide. nanobioletters.com By simulating the complex over nanoseconds or even microseconds, researchers can observe conformational changes, fluctuations in structure, and the interactions between the complex and its environment. nanobioletters.comnih.gov This information is crucial for predicting how a ⁶²Cu-labeled bioconjugate will behave in vivo. For example, MD simulations can reveal whether a particular mutation in a peptide affects the structure and stability of its copper complex. nih.gov The combination of MD simulations and DFT calculations provides a comprehensive computational strategy for the design and evaluation of new chelators for ⁶²Cu, from predicting fundamental stability to understanding the dynamic behavior of the final radiopharmaceutical. aip.orgnanobioletters.com
Structure-Activity Relationship Studies in Chelator Libraries
Acyclic Chelators: Bis(thiosemicarbazones)
A significant class of acyclic chelators for copper are the bis(thiosemicarbazones) (BTSCs). iaea.org These ligands react readily with Cu(II) to form stable, neutral, and relatively lipophilic complexes. iaea.org SAR studies within BTSC libraries have been crucial for developing agents for imaging tissue hypoxia. kcl.ac.uk
A key finding from these studies is the strong correlation between the complex's copper(II)/copper(I) redox potential and its hypoxia selectivity. kcl.ac.uk The mechanism is believed to involve the reduction of the Cu(II) complex to a less stable Cu(I) form within the reductive environment of hypoxic cells, leading to its intracellular trapping. kcl.ac.uknih.gov Complexes with lower redox potentials have demonstrated greater hypoxia selectivity. kcl.ac.uk Research has shown that the redox potential is heavily influenced by the pattern of alkyl substitution on the ligand's diimine backbone. kcl.ac.uk The number of alkyl groups on this backbone is the most significant determinant of the redox potential. kcl.ac.uk
For instance, a study systematically modifying the alkyl groups on the BTSC framework revealed a direct relationship between the ligand structure, the Cu(II/I) redox potential, and the selective uptake in hypoxic cells. kcl.ac.uk
Table 1: Structure-Activity Relationships in Copper Bis(thiosemicarbazone) Complexes
This table summarizes findings on how ligand substitutions affect redox potential and hypoxia-selective uptake. Data is representative of trends discussed in the literature.
| Complex Representative | Ligand Substitution Pattern | Cu(II/I) Redox Potential (mV vs. Ag/AgCl) | Relative Hypoxia Selectivity (Hypoxic/Normoxic Uptake Ratio) |
| Cu-ATSM | Diacetyl-bis(N⁴-methylthiosemicarbazone) | Low (-389 mV) | High |
| Cu-PTSM | Pyruvaldehyde-bis(N⁴-methylthiosemicarbazone) | Intermediate (-254 mV) | Moderate |
| Cu-GTSM | Glyoxal-bis(N⁴-methylthiosemicarbazone) | High (-133 mV) | Low |
Source: Adapted from research findings on bis(thiosemicarbazone) complexes. kcl.ac.ukresearchgate.net
Macrocyclic Chelators
Macrocyclic chelators generally form kinetically more stable Cu(II) complexes than their acyclic counterparts due to the "macrocyclic effect". nih.gov However, the in vivo stability of early macrocyclic complexes like those with DOTA and TETA was found to be insufficient for some applications, leading to the development of more constrained systems. nih.govresearchgate.net
Non-Bridged vs. Cross-Bridged Macrocycles
The introduction of an ethylene cross-bridge into macrocyclic structures like cyclam (the parent ring of TETA) and cyclen (the parent ring of DOTA) was a major advancement. nih.gov This structural constraint pre-organizes the ligand for the metal ion, enhancing both thermodynamic stability and kinetic inertness. rsc.orgresearchgate.net Cross-bridged chelators, such as CB-TE2A, have demonstrated unparalleled in vivo stability compared to non-bridged analogues like TETA and DOTA. nih.govnih.gov This superior stability is evident in biodistribution studies, which show significantly less transchelation of the copper radionuclide to liver proteins. nih.gov For example, at 4 hours post-injection, ⁶⁴Cu-CB-TE2A experienced only 13% transchelation in the liver, compared to 75% for ⁶⁴Cu-TETA. nih.gov
Influence of Pendant Arms
Further SAR studies have explored the impact of modifying the functional pendant arms on these macrocyclic frameworks. The substitution of methanephosphonic acid pendant arms for the more common acetic acid arms has yielded complexes with higher selectivity for Cu(II) and increased stability. rsc.org Chelators like CB-TE2P (with two phosphonate (B1237965) arms) and CB-TE1A1P (with one acetate (B1210297) and one phosphonate arm) were shown to form stable six-coordinate copper(II) complexes. rsc.org A significant advantage of these phosphonate-containing chelators is their ability to be quantitatively labeled with copper radionuclides at room temperature, whereas chelators like CB-TE2A require high temperatures, limiting their conjugation to heat-sensitive biomolecules like antibodies. rsc.orgnih.gov
Table 2: Comparative In Vivo Stability of Copper-Macrocyclic Complexes
The chemical stability of Cu-62 complexes is identical to that of Cu-64 complexes, allowing for direct comparison of chelator performance. This table highlights the superior stability of cross-bridged systems.
| Chelator | Type | Relative In Vivo Stability (Based on Transchelation/Retention) | Key Finding |
| DOTA | Non-Bridged Macrocycle | Low | High degree of in vivo transchelation (approx. 90% in liver at 4h). nih.gov |
| TETA | Non-Bridged Macrocycle | Moderate | More stable than DOTA but still shows significant transchelation (approx. 75% in liver at 4h). nih.gov |
| CB-TE2A | Cross-Bridged Macrocycle | High | Superior stability with minimal transchelation (approx. 13% in liver at 4h). nih.gov |
| CB-TE2P | Cross-Bridged Macrocycle | High | Maintains high in vivo stability while allowing for radiolabeling at room temperature. rsc.org |
Source: Based on comparative data from studies on macrocyclic and cross-bridged macrocyclic chelators. nih.govrsc.org
Radiopharmaceutical Development and Preclinical Research Applications of Copper 62
Synthesis and Characterization of Copper-62 Radiopharmaceuticals
The development of effective Cu-62 radiopharmaceuticals hinges on efficient synthesis and thorough characterization to ensure the final product is suitable for preclinical and potential clinical use. nih.govacs.org A successful copper-based radiopharmaceutical is dependent not only on the radiometal chelate but also on the entire chemical structure of the radiotracer, which may include a biologically active molecule and a chemical linker. nih.gov
Cu-62 is typically produced from a zinc-62/copper-62 (⁶²Zn/⁶²Cu) generator system, making it accessible to facilities without a cyclotron. acs.orgrsc.org The parent isotope, ⁶²Zn, is produced in a cyclotron and loaded onto a generator column. eanm.orgresearchgate.net The short-lived ⁶²Cu (half-life of 9.74 minutes) can then be eluted from the generator. acs.orgajronline.org This generator system allows for an on-demand supply of the radionuclide, which is crucial given its rapid decay. snmjournals.org
Rapid Radiolabeling Techniques for Short-Lived Isotopes
The short half-life of Cu-62 necessitates rapid and efficient radiolabeling techniques. researchgate.net The goal is to incorporate the Cu-62 ion into a stable complex with a targeting molecule in a short amount of time to maximize the usable radioactivity. Kit-based syntheses have been developed to streamline this process, allowing for the on-site and on-demand production of Cu-62 radiopharmaceuticals. ajronline.orgsnmjournals.orgnih.gov
These kits typically contain the precursor ligand and other necessary reagents in a lyophilized form. The radiolabeling process is initiated by directly eluting the ⁶²Cu²⁺ from the generator into the kit vial. snmjournals.org For instance, the synthesis of ⁶²Cu-ethylglyoxal bis(thiosemicarbazonato)copper(II) (⁶²Cu-ETS) can be completed in approximately 3.5 minutes from the start of elution to the final dose. snmjournals.org Similarly, the preparation of ⁶²Cu-diacetyl-bis(N⁴-methylthiosemicarbazone) (⁶²Cu-ATSM) and ⁶²Cu-pyruvaldehyde-bis(N⁴-methylthiosemicarbazone) (⁶²Cu-PTSM) involves mixing the generator-eluted ⁶²Cu solution with a solution of the respective ligand. snmjournals.org This rapid process yields a radiochemical purity of over 95%. snmjournals.org
The development of automated synthesis systems further enhances the efficiency and reliability of producing these short-lived radiopharmaceuticals. researchgate.net These systems can prepare multiple generator doses in a short timeframe, ensuring a consistent and high-quality supply for preclinical studies. nih.gov
Radiochemical Purity and Stability Assessment (In Vitro)
Ensuring the radiochemical purity and stability of Cu-62 radiopharmaceuticals is critical for accurate and reliable preclinical imaging results. Radiochemical purity refers to the proportion of the total radioactivity that is present in the desired chemical form. Various analytical techniques are employed to assess this.
High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are standard methods used to determine radiochemical purity. eanm.orgsrce.hr For example, in the analysis of [⁶¹Cu]ATSM, a related copper radiopharmaceutical, TLC studies showed that the radiolabeled complex migrates with a high Rf value (0.9), while free copper remains at the baseline (Rf = 0.1–0.2), demonstrating high radiochemical purity. srce.hr For ⁶²Cu-ETS, solid-phase extraction (SPE) using cartridges like Oasis HLB or C18-SepPak is a rapid and effective method for determining radiochemical purity, consistently showing values greater than 97%. snmjournals.org
In vitro stability studies are conducted to evaluate how well the radiopharmaceutical remains intact under physiological conditions. These studies often involve incubating the radiolabeled compound in solutions like saline or serum at body temperature (37°C) for various durations. eanm.orgmdpi.com For instance, the stability of various ⁶¹Cu-labeled DOTA-conjugated peptides was confirmed to be over 95% in mouse serum for up to 12 hours. mdpi.com While these studies often use longer-lived copper isotopes like ⁶⁴Cu or ⁶¹Cu due to the short half-life of ⁶²Cu, the underlying chemistry of the complexes provides valuable insights into their expected stability. rsc.orgresearchgate.net
| Compound | Radiochemical Purity (%) | Analytical Method | Stability Conditions | Stability Result | Reference |
|---|---|---|---|---|---|
| [⁶¹Cu]ATSM | >98 | TLC | - | - | srce.hr |
| ⁶²Cu-ATSM | >95 | HPLC | - | - | snmjournals.org |
| ⁶²Cu-PTSM | >95 | HPLC | - | - | snmjournals.org |
| ⁶²Cu-ETS | 99.1 ± 0.7 | SPE (Oasis HLB) | - | - | snmjournals.org |
| ⁶¹Cu-DOTA-peptides | - | radio-HPLC | Mouse serum, 37°C, up to 12h | >95% stable | mdpi.com |
Impact of Linker Chemistry on Radiopharmaceutical Properties
These structural modifications can alter the pharmacokinetics, biodistribution, and targeting efficacy of the radiopharmaceutical. nih.gov For example, subtle changes in the structure of bis(thiosemicarbazone) ligands can affect their interaction with serum proteins, which in turn influences their availability for tissue uptake. nih.gov The development of new chelators and the modification of existing ones are ongoing areas of research aimed at optimizing the in vivo behavior of copper radiopharmaceuticals. researchgate.net
Preclinical Imaging Research Paradigms (In Vitro and In Vivo Animal Studies)
Preclinical research, encompassing both in vitro and in vivo animal studies, is fundamental to evaluating the potential of Cu-62 radiopharmaceuticals as imaging agents. nih.gov These studies provide crucial information on the mechanism of uptake, biodistribution, and efficacy for specific applications.
Copper-62 as a Probe for Hypoxia Imaging (e.g., Cu-62-ATSM)
Tumor hypoxia, or low oxygen level in tumor tissues, is a critical factor in cancer progression and resistance to therapy. nih.gov PET imaging with hypoxia-specific radiotracers offers a non-invasive method to identify and quantify hypoxic regions. ⁶²Cu-ATSM has emerged as a promising agent for this purpose. ajnr.orgsnmjournals.org
The mechanism of ⁶²Cu-ATSM retention is based on the redox potential of the tissue. nih.gov In normoxic (normal oxygen) cells, the ⁶²Cu(II)-ATSM complex is readily washed out. However, in the reductive environment of hypoxic cells, the copper(II) is reduced to copper(I). ajnr.org This change in oxidation state causes the copper ion to be released from the ATSM ligand and trapped inside the cell. ajnr.org
In Vitro and In Vivo Animal Studies:
In vitro studies using isolated mitochondria have demonstrated that Cu-ATSM is reduced by hypoxic mitochondria but not by normal mitochondria. nih.gov
Isolated heart models have shown significantly increased retention of ⁶²Cu-ATSM under hypoxic conditions compared to normoxic conditions. snmjournals.orgnih.gov In one study, retention was 81.10% in hypoxic rat hearts versus 23.77% in normoxic hearts. nih.gov
In vivo animal models of tumors have corroborated these findings. Studies in fibrosarcoma-bearing animals showed significant uptake of the tracer in tumor tissues. srce.hr In a rat model with an occluded coronary artery, ⁶²Cu-ATSM accumulation was inversely correlated with the perfusion marker Thallium-201, indicating that the tracer accumulates in areas of low blood flow and, consequently, low oxygen. nih.gov Furthermore, research in glioma animal models suggests that ⁶²Cu-ATSM uptake can predict tissue hypoxia. ajnr.org
| Study Type | Model | Key Finding | Reference |
|---|---|---|---|
| In Vitro | Rat Mitochondria | Cu-ATSM is reduced by hypoxic, but not normal, mitochondria. | nih.gov |
| Ex Vivo | Isolated Perfused Rat Heart | Retention increased from ~23% (normoxia) to ~81% (hypoxia). | nih.gov |
| In Vivo | LAD Occluded Rat Heart | ⁶²Cu-ATSM retention was inversely correlated with ²⁰¹Tl accumulation (perfusion). | nih.gov |
| In Vivo | Fibrosarcoma-bearing Animals | Demonstrated significant tumor uptake. | srce.hr |
| In Vivo | Glioma Animal Model | Uptake is considered to predict tissue hypoxia. | ajnr.org |
Copper-62 as a Probe for Perfusion Studies (e.g., Cu-62-PTSM, Cu-62-ETS)
Tissue perfusion, or blood flow through the circulatory system in the tissues, is another vital physiological parameter that can be assessed with PET imaging. ⁶²Cu-labeled compounds like ⁶²Cu-PTSM and ⁶²Cu-ETS have been developed as perfusion agents. ajronline.orgresearchgate.net These tracers are designed to be small, neutral, and lipophilic, allowing them to freely diffuse across cell membranes. ajronline.org Once inside the cell, they are rapidly trapped, and their initial distribution reflects regional blood flow. researchgate.net
⁶²Cu-PTSM has been extensively studied as a perfusion agent for the heart and brain. eanm.orgosti.gov However, its utility in humans has been somewhat limited by its tendency to bind to human serum albumin, which can affect its extraction by tissues at high flow rates. nih.govresearchgate.net
This led to the development of second-generation tracers like ⁶²Cu-ETS (ethylglyoxal bis(thiosemicarbazonato)copper(II)). nih.gov Preclinical studies have shown that Cu-ETS does not exhibit the same species-dependent albumin binding, making it a potentially more reliable perfusion agent for human studies. nih.gov
In Vitro and In Vivo Animal Studies:
In vitro studies comparing various bis(thiosemicarbazone) complexes identified Cu-ETS as having no preferential binding to human serum albumin, unlike Cu-PTSM. nih.gov
In vivo animal studies have demonstrated the utility of ⁶²Cu-PTSM for assessing myocardial and cerebral perfusion. researchgate.netresearchgate.net Animal models have shown high myocardial tissue extraction and retention of ⁶²Cu-PTSM. researchgate.net
Comparative studies in animals have been crucial in evaluating the relative performance of these tracers. The development and evaluation of ⁶²Cu-ETS as a viable alternative to ⁶²Cu-PTSM were heavily reliant on preclinical data showing its improved characteristics regarding protein binding. nih.gov
Pharmacokinetic and Biodistribution Studies in Animal Models
Pharmacokinetic and biodistribution studies are essential for evaluating the in vivo behavior of new radiopharmaceuticals. Several Cu-62 labeled compounds have been assessed in various animal models.
For the hypoxia imaging agent [⁶²Cu]Cu-ATSM, biodistribution studies in mice showed high initial uptake in the brain and heart, followed by a quick washout from these tissues. snmjournals.org This rapid clearance from normoxic tissues is a key characteristic of this tracer. snmjournals.org In a perfused rat heart model, retention of [⁶²Cu]Cu-ATSM was low under normoxic conditions (23.77%) but increased markedly to 81.10% under hypoxic conditions, confirming its hypoxia-selective trapping. nih.gov In contrast, the perfusion agent [⁶²Cu]Cu-PTSM showed high and sustained retention in the brain and heart in mice. snmjournals.org PET studies in dogs with [⁶²Cu]Cu-PTSM revealed clear brain images that were not visualized with a [⁶²Cu]Cu-labeled albumin plasma pool tracer, indicating that it effectively crosses the blood-brain barrier and is retained in the brain tissue. nih.gov
The melanoma-targeting peptide [⁶²Cu]Cu-NOTA-GGG-Re(Arg11)CCMSH was studied in B16/F1 melanoma-bearing mice. nih.govsnmjournals.org It demonstrated rapid and high tumor uptake, reaching 4.65±0.48 %ID/g at 20 minutes and 9.43±2.69 %ID/g at 40 minutes post-injection. nih.gov Blocking studies confirmed that this uptake was receptor-specific. snmjournals.org
For the blood-pool agent [⁶²Cu]Cu-benzyl-TETA-albumin, rat biodistribution experiments (using ⁶⁷Cu as a surrogate) showed that the tracer remained in the blood pool, with a distribution identical to co-injected ¹²⁵I-albumin. nih.gov This is in contrast to [⁶⁷Cu]Cu-acetate mixed with albumin, which showed rapid clearance of radioactivity from the blood. nih.gov
Table 1: Biodistribution of Cu-62 Radiopharmaceuticals in Preclinical Animal Models
| Radiopharmaceutical | Animal Model | Organ/Tissue | Time Post-Injection | Uptake (%ID/g) | Reference |
|---|---|---|---|---|---|
| [⁶²Cu]Cu-ATSM | Mouse (ddY) | Brain | 1 min | 7.24 ± 0.12 | snmjournals.org |
| 30 min | 2.50 ± 0.15 | snmjournals.org | |||
| Heart | 1 min | 6.80 ± 0.09 | snmjournals.org | ||
| 30 min | 2.43 ± 0.17 | snmjournals.org | |||
| [⁶²Cu]Cu-PTSM | Mouse (ddY) | Brain | 1 min | 8.23 ± 1.37 | snmjournals.org |
| 30 min | 7.42 ± 1.01 | snmjournals.org | |||
| Heart | 1 min | 21.64 ± 7.25 | snmjournals.org | ||
| 30 min | 14.62 ± 2.69 | snmjournals.org | |||
| [⁶²Cu]Cu-NOTA-GGG-Re(Arg11)CCMSH | Mouse (B16/F1 Melanoma) | Tumor | 20 min | 4.65 ± 0.48 | nih.gov |
Comparative Imaging Studies with Other Positron Emitters in Preclinical Models
Comparative studies are vital for positioning a new radiotracer relative to existing imaging agents. Cu-62 based radiopharmaceuticals have been compared with tracers labeled with other copper isotopes and other common positron emitters like Fluorine-18 (¹⁸F).
A phantom study directly compared the image quality of [⁶²Cu]Cu-ATSM and [⁶⁴Cu]Cu-ATSM. researchgate.netkanazawa-u.ac.jpnih.gov Visually, there were few significant differences between the images produced by the two isotopes. kanazawa-u.ac.jp However, quantitative analysis showed that [⁶⁴Cu]Cu images had higher recovery coefficients and lower percentage coefficient of variation, suggesting better image quality, particularly when using 3D acquisition and OSEM reconstruction algorithms. researchgate.netkanazawa-u.ac.jpnih.gov Despite this, the short half-life of Cu-62 is considered an advantage for studying the faster kinetics of small molecules like ATSM and PTSM. researchgate.netnih.gov Furthermore, the radiation dose from ⁶²Cu-labeled tracers is lower than that from ⁶⁴Cu-labeled tracers and more comparable to H₂¹⁵O, whereas the dose from [⁶⁴Cu]Cu-PTSM is similar to that of [¹⁸F]FDG. researchgate.netnih.gov
When compared with ¹⁸F-based hypoxia tracers, Cu-ATSM has been reported to exhibit better pharmacokinetics and a higher signal-to-noise ratio in some preclinical models. frontiersin.org The short half-life of Cu-62 also allows for serial imaging during a single session, enabling direct comparison of different physiological parameters. ajronline.org For example, researchers have demonstrated the feasibility of performing [⁶²Cu]Cu-ATSM (hypoxia), [⁶²Cu]Cu-PTSM (perfusion), and [¹⁸F]FDG (metabolism) PET scans in the same patient during one imaging session to provide a comprehensive characterization of tumors. ajronline.org
In a rat heart model of ischemia, the retention of [⁶²Cu]Cu-ATSM was inversely correlated with the accumulation of Thallium-201 (²⁰¹Tl), a conventional marker for myocardial blood flow, further validating its use as a hypoxia-specific agent whose uptake is independent of perfusion in that context. nih.gov These comparative studies help to delineate the specific advantages and optimal applications for Cu-62 based radiotracers in preclinical molecular imaging. researchgate.net
Analytical and Characterization Methodologies for Copper 62 Radiochemistry
Spectroscopic Techniques for Complex Characterization
Spectroscopic methods are indispensable tools for elucidating the intricate structural and electronic properties of Cu-62 complexes. These techniques probe the interaction of electromagnetic radiation with the molecules, offering insights into the coordination environment of the copper ion and the integrity of the chelating ligand.
Nuclear Magnetic Resonance (NMR) Spectroscopy of Precursors
While the paramagnetic nature of Copper(II) complexes presents challenges for direct NMR analysis, NMR spectroscopy is a powerful tool for characterizing the diamagnetic precursor ligands and intermediates involved in the synthesis of Cu-62 radiopharmaceuticals. researchgate.netacs.orguni-regensburg.de ¹H and ¹³C NMR are routinely used to confirm the chemical structure and purity of the chelators before radiolabeling. mdpi.comnih.gov For instance, in the synthesis of copper complexes, ¹H NMR can verify the successful synthesis of the ligand by identifying characteristic chemical shifts of aromatic and aliphatic protons. mdpi.com Advanced solid-state NMR techniques can be applied to study copper(I) complexes, providing data on the coordination environment through the analysis of quadrupolar coupling constants and chemical shielding anisotropies. acs.orgresearchgate.net Although direct NMR observation of the radioactive Cu-62 itself is not standard practice due to its short half-life and the complexity of the technique for paramagnetic species, NMR provides the foundational chemical information of the non-radioactive components, ensuring the correct framework is in place for radiolabeling. acs.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to study the electronic transitions within the copper complex. researchgate.netmdpi.comuu.nl The absorption of UV or visible light by the complex promotes electrons from lower energy d-orbitals to higher energy d-orbitals (d-d transitions) or involves the transfer of charge between the metal and the ligand (charge transfer transitions). rsc.orgdergipark.org.tr These transitions are sensitive to the coordination geometry and the nature of the ligands bound to the copper ion. For example, the d-d transition bands for Cu(II) complexes typically appear in the visible region and can indicate the geometry of the complex, such as square-planar or distorted octahedral. mdpi.comnih.gov The position (λmax) and intensity of these absorption bands can be used to confirm the formation of the Cu-62 complex and to assess its stability over time. ekb.eg In some studies, UV-Vis spectroscopy has been used to compare the electronic spectra of the complex in both solid and solution states to confirm structural consistency. nih.gov
Table 1: Representative UV-Vis Absorption Data for Copper Complexes
| Complex Type | λmax (nm) | Transition Assignment | Reference |
|---|---|---|---|
| Copper(II) Nitrate Clusters | ~410 | Ligand-to-Metal Charge Transfer (LMCT) | rsc.org |
| Copper(II) Nitrate Clusters | ~775 | d-d transition | rsc.org |
| Cu(II)-DCM Complex | 430 | Not Specified | ekb.eg |
| Cu(II) with Thiophene Ligand | 250-800 | Not Specified | mdpi.com |
This table is for illustrative purposes and the λmax values can vary significantly depending on the specific ligand and solvent used.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Copper(II) Complexes
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive spectroscopic technique specifically for studying paramagnetic species like Copper(II) (d⁹ configuration). nih.govresearchgate.netcardiff.ac.uk EPR provides detailed information about the electronic structure and the coordination environment of the Cu(II) ion. acs.org The EPR spectrum is characterized by g-values and hyperfine coupling constants (A-values), which are highly sensitive to the geometry of the copper center and the nature of the coordinating atoms. nih.govresearchgate.net For instance, the relationship between the parallel (g∥) and perpendicular (g⊥) components of the g-tensor can distinguish between different geometries, such as elongated octahedral or trigonal bipyramidal. acs.org The hyperfine splitting pattern can reveal the number and type of nuclei (e.g., nitrogen) directly interacting with the unpaired electron of the Cu(II) ion. This technique is invaluable for confirming the successful chelation of Cu-62 in its +2 oxidation state and for assessing the structural integrity of the complex. nih.gov
Table 2: Illustrative EPR Parameters for Copper(II) Complexes
| Complex | g∥ | g⊥ | A∥ (G) | Ground State | Reference |
|---|---|---|---|---|---|
| [Cu(en)₂(NO₃)₂] | > g⊥ | > 2.0023 | Not Specified | d(x²-y²) | acs.org |
| [Cu(bpy)₂I]ClO₄ | > g⊥ | > 2.0023 | Not Specified | d(z²) | acs.org |
| Complex 2 (in DMSO) | 2.371 | 2.103 | 135 | d(x²-y²) | nih.gov |
| Complex 3 (polycrystalline) | 2.208 | 2.041 | Not Specified | d(x²-y²) | nih.gov |
Note: 'en' is ethylenediamine (B42938) and 'bpy' is 2,2′-bipyridine. The parameters can vary based on the specific complex and experimental conditions.
X-ray Absorption Spectroscopy (XAS) for Coordination Environment Analysis
X-ray Absorption Spectroscopy (XAS) is a powerful technique that provides element-specific information about the local geometric and electronic structure of the absorbing atom. calstate.edunih.gov For Cu-62 complexes, Cu K-edge XAS can be used to determine the oxidation state of the copper and to gain detailed information about its coordination environment, including coordination number and bond distances to neighboring atoms. researchgate.netacs.orgacs.org The X-ray Absorption Near Edge Structure (XANES) region of the spectrum is particularly sensitive to the oxidation state and coordination geometry, while the Extended X-ray Absorption Fine Structure (EXAFS) region provides quantitative information about the number, type, and distances of the atoms in the immediate vicinity of the copper center. calstate.edunih.govosti.gov XAS is especially useful as it can be applied to samples in various states, including solutions and solids, and does not require long-range crystalline order. calstate.edu
Mass Spectrometry for Molecular Mass and Structure Elucidation
Mass spectrometry (MS) is a crucial analytical technique for determining the molecular mass of the precursor ligands and the final copper complexes. mdpi.comnih.gov It provides confirmation of the chemical identity and can help in elucidating the structure of the synthesized compounds. Techniques like Electrospray Ionization (ESI-MS) and Fast Atom Bombardment (FAB-MS) are commonly used. nih.gov For radiolabeled compounds, while direct MS of the short-lived Cu-62 complex is challenging, the analysis of the non-radioactive "cold" copper complex is a standard practice to verify the integrity of the chelation. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive technique used to determine the elemental composition and can be used to measure isotopic ratios, such as that of stable copper isotopes ⁶³Cu and ⁶⁵Cu, which is important for quality control in the production of the target material for Cu-62. iaea.org
Chromatographic Techniques for Radiochemical Analysis
Chromatographic methods are the cornerstone for the separation, purification, and quality control of Cu-62 radiopharmaceuticals. These techniques are essential for determining the radiochemical purity of the final product, which is the percentage of the total radioactivity present in the desired chemical form.
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of Cu-62 labeled compounds. researchgate.netsnmjournals.org A reversed-phase HPLC system equipped with a radioactivity detector is typically employed to separate the desired Cu-62 complex from unreacted Cu-62 and other impurities. snmjournals.org The retention time of the Cu-62 complex is compared to that of a non-radioactive standard to confirm its identity. snmjournals.org This method provides a quantitative measure of radiochemical purity. researchgate.netnih.gov
Thin-Layer Chromatography (TLC) is a simpler and faster chromatographic method that is also used for the routine quality control of Cu-62 radiopharmaceuticals. iaea.org By spotting the sample on a TLC plate and developing it with a suitable mobile phase, the separation of the labeled complex from impurities can be achieved. The distribution of radioactivity on the plate is then measured using a TLC scanner to determine the radiochemical purity.
Both HPLC and TLC are vital for ensuring that the final Cu-62 radiopharmaceutical product meets the stringent quality control standards required for clinical use. Ion exchange chromatography is another important technique, particularly in the production and purification of Cu-62 from the ⁶²Zn/⁶²Cu generator, where it is used to separate the parent ⁶²Zn from the daughter Cu-62. researchgate.netnih.gov
Radio-Thin Layer Chromatography (Radio-TLC) for Reaction Monitoring
Nuclear Spectroscopy and Decay Scheme Characterization
Understanding the nuclear properties of Copper-62 is essential for its application in PET. Nuclear spectroscopy techniques provide detailed information about its decay pathways and energy emissions.
Gamma-Ray Spectroscopy for Radionuclidic Purity
Gamma-ray spectroscopy is the primary method for determining the radionuclidic purity of a Copper-62 sample. This technique uses detectors, such as High-Purity Germanium (HPGe) detectors, to measure the energy and intensity of gamma rays emitted from a source. inmm.org
Copper-62 decays primarily via positron emission (97%) to stable Nickel-62. snmjournals.orgresearchgate.net This decay is characterized by the emission of two 511 keV gamma rays resulting from positron-electron annihilation. researchgate.net A gamma spectrum of a pure Cu-62 sample would be dominated by this 511 keV peak. researchgate.net When Cu-62 is produced from a 62Zn/62Cu generator, the gamma spectrum may also show characteristic gamma energies from the parent isotope, 62Zn. researchgate.net Assessing the gamma spectrum ensures that no significant gamma-emitting impurities are present, confirming a high radionuclidic purity, which is often greater than 99.9%. acs.orgnih.gov
Coincidence Measurement Techniques for Decay Pathway Analysis
Coincidence measurement is a powerful technique for analyzing the decay pathway of radionuclides like Copper-62. ortec-online.commpg.de This method involves detecting two or more radiation events that occur simultaneously, or within a very short time window. researchgate.netortec-online.com
For Copper-62, its decay via positron emission makes it ideal for coincidence detection. researchgate.net The emitted positron quickly annihilates with an electron, producing two 511 keV gamma photons that travel in opposite directions. researchgate.net By placing two detectors on opposite sides of the Cu-62 source and counting only the events where both detectors register a 511 keV photon simultaneously, the signal from Cu-62 decay can be measured with high sensitivity and excellent background suppression. researchgate.net This technique is fundamental to how PET scanners work and is also used in laboratory settings to confirm the decay pathway and calibrate the activity of a source. researchgate.netortec-online.com
Studies of Nuclear Structure and Excited States of Copper-62
The nuclear structure of Copper-62 consists of 29 protons and 33 neutrons. chemlin.org It has a nuclear spin and parity of 1+. wikipedia.orgkaeri.re.kr Studies of the nuclear structure and excited states of copper isotopes provide fundamental insights into nuclear physics. While extensive research has been conducted on the excited states of stable copper isotopes like Cu-63 and Cu-65, detailed experimental data on the excited states of the short-lived Cu-62 are less common in readily available literature. capes.gov.br However, its decay to Nickel-62, a stable nuclide, implies that the decay proceeds to the ground state of 62Ni. The energy released in the decay (Q value) has been determined, which relates to the mass difference between the parent (Cu-62) and daughter (Ni-62) nuclei. kaeri.re.kr The study of such decay characteristics is crucial for applications, as any additional gamma emissions from excited states of the daughter nucleus could affect imaging quality.
Table 4: Nuclear Properties of Copper-62
| Property | Value | Reference |
|---|---|---|
| Half-life | 9.672(8) min | wikipedia.org |
| Decay Mode | β+ (Positron Emission) | wikipedia.org |
| Daughter Isotope | 62Ni | wikipedia.org |
| Spin and Parity | 1+ | wikipedia.orgkaeri.re.kr |
| Atomic Mass | 61.9325873 ± 0.0000045 amu | kaeri.re.kr |
| Mass Excess | -62794.517 ± 4.171 keV | kaeri.re.kr |
This interactive table presents key nuclear data for the Copper-62 isotope.
Table 5: List of Chemical Compounds
| Compound Name |
|---|
| Acetonitrile |
| Copper |
| Copper(II) |
| Diethylamine-acetate |
| Lead |
| Nickel-62 |
| Sodium |
| Sodium bis-(sodium propylsulfo) disulfide |
| Sodium dihydrogen phosphate |
| Thiourea |
| Triethylammonium acetate (B1210297) |
| Zinc |
Future Directions and Research Perspectives for Copper 62
Innovations in Radionuclide Production and Generator Design
The future of Copper-62 (Cu-62) in preclinical research is intrinsically linked to advancements in its production and the design of the Zinc-62/Copper-62 (62Zn/62Cu) generator system. While the generator provides a practical on-site source of the short-lived Cu-62, current research is focused on enhancing its efficiency, accessibility, and yield.
Innovations are being explored to optimize the production of the parent isotope, 62Zn (half-life of 9.3 hours), which is typically produced by proton bombardment of natural copper targets. ajronline.orgresearchgate.net Research into alternative production routes, such as the natZn(p, x)62Zn reaction, is underway to potentially increase production yields, especially at facilities with higher energy proton beams. nih.gov Furthermore, novel methods like photonuclear production using intense laser-plasma electron sources are being investigated as a potential future source of Cu-62. aip.org
Improvements in the 62Zn/62Cu generator design are also a key area of focus. Current generators can yield a high percentage of the available 62Cu, but their shelf-life is limited by the half-life of 62Zn. ajronline.orgnih.gov Research is ongoing to develop more robust and efficient generator systems that can be produced and distributed economically, potentially expanding the availability of Cu-62 to a wider range of research institutions. researchgate.net The development of automated synthesis modules integrated with the generator system further streamlines the production of 62Cu-radiopharmaceuticals, making the process more convenient and reliable for preclinical studies. researchgate.net
| Production Method | Target Material | Reaction | Advantages | Challenges |
| Cyclotron (Parent 62Zn) | Natural Copper | 63Cu(p, 2n)62Zn, 65Cu(p, 4n)62Zn | Established method, allows for generator system. researchgate.netnih.gov | Requires cyclotron, limited 62Zn half-life. nih.gov |
| Cyclotron (Direct) | Enriched 62Ni | 62Ni(p, n)62Cu | Direct production of Cu-62. nih.gov | Requires enriched target material. |
| Photonuclear Production | Natural Copper | Photoneutron reactions | Novel approach, potential for high activity. aip.org | Experimental stage, requires specialized laser facilities. aip.org |
Advanced Chelator Development for Enhanced In Vivo Stability and Specificity
The in vivo stability of the radiometal complex is paramount for accurate and reliable preclinical imaging. A significant focus of future research lies in the development of advanced chelators specifically designed to securely hold the Cu-62 ion, preventing its release and non-specific accumulation in the body.
While traditional chelators like DOTA have been used, there is a continuous drive to create new molecules with superior properties. The development of cross-bridged macrocyclic chelators, such as CB-TE2A, represented a significant step forward by offering improved in vivo stability. researchgate.net However, the harsh conditions required for radiolabeling with these chelators can be detrimental to sensitive biomolecules. researchgate.net
Future innovations are centered on designing chelators that offer both high kinetic inertness and the ability to be radiolabeled under mild conditions. Researchers are exploring a variety of ligand frameworks, including those based on cyclen, cyclam, and sarcophagine derivatives. nih.gov A promising strategy involves the incorporation of soft donor atoms, like sulfur, into the chelator structure. mdpi.com This approach aims to stabilize not only the Cu(II) state but also the potential Cu(I) state that can be formed through in vivo reduction, thereby preventing demetallation. mdpi.com The goal is to create bifunctional chelators that can be easily conjugated to targeting vectors while ensuring the resulting Cu-62 radiopharmaceutical remains intact in a biological environment. nih.gov
| Chelator Class | Example(s) | Key Features | Research Focus |
| Acyclic Chelators | ATSM, PTSM | Form stable neutral complexes. ajronline.orgnih.gov | Development of derivatives with improved properties. |
| Non-bridged Macrocycles | DOTA, TETA | Widely used, but can show some in vivo instability. researchgate.netnih.gov | Modifications to enhance stability. |
| Cross-bridged Macrocycles | CB-TE2A | High in vivo stability. researchgate.net | Developing derivatives that label under milder conditions. researchgate.net |
| Sarcophagine-based | DiAmSar | High kinetic inertness. researchgate.net | Synthesis of new derivatives for specific applications. |
| Sulfur-containing Macrocycles | DO2A2S | Potential to stabilize both Cu(II) and Cu(I) states. mdpi.com | Investigating in vivo performance and reducing non-target uptake. mdpi.com |
Expansion of Preclinical Research Applications for Copper-62 Radiopharmaceuticals
The short half-life and positron-emitting properties of Cu-62 make it an attractive radionuclide for a wide range of preclinical research applications using positron emission tomography (PET). Future research will likely see an expansion of its use beyond the well-established areas of perfusion and hypoxia imaging. ajronline.org
A key area of growth is the development of Cu-62 labeled biomolecules for targeted imaging of specific cellular and molecular processes. This includes the labeling of peptides, antibodies, and nanoparticles to visualize receptors, enzymes, and other biomarkers associated with various diseases. The ability to perform rapid, serial imaging with Cu-62 allows for the dynamic monitoring of biological processes and the assessment of therapeutic interventions in real-time. ajronline.org
Preclinical studies are exploring the use of Cu-62 radiopharmaceuticals in oncology to characterize tumor biology, such as proliferation and apoptosis. mdpi.com In cardiology, Cu-62 probes could be used to assess myocardial viability and inflammation. Neurological applications are also being investigated, with the potential to develop Cu-62 tracers for imaging neurotransmitter systems and neuroinflammation. The versatility of copper chemistry allows for the labeling of a diverse array of molecules, opening up new avenues for preclinical research in numerous fields. nih.goviaea.org
Integration of Copper-62 Probes in Multimodal Preclinical Imaging
The future of preclinical imaging lies in the integration of multiple imaging modalities to provide a more comprehensive understanding of biological systems. Cu-62, as a PET radionuclide, is well-suited for inclusion in multimodal imaging strategies, combining the high sensitivity of PET with the high-resolution anatomical information provided by other techniques like computed tomography (CT) or magnetic resonance imaging (MRI). researchgate.net
The development of dual-modality or multimodal probes that incorporate a Cu-62 chelator alongside a contrast agent for another imaging modality is a key area of future research. For instance, nanoparticles can be engineered to carry both Cu-62 for PET imaging and iron oxide for MRI, allowing for simultaneous assessment of molecular and anatomical features. snmjournals.org This approach enables the precise co-registration of functional and structural data, providing a more complete picture of the biological process under investigation.
Furthermore, the integration of Cu-62 PET with optical imaging techniques, such as fluorescence imaging, is also being explored. snmjournals.org This can be achieved by developing probes that are labeled with both a radionuclide and a fluorescent dye. Such multimodal probes would allow researchers to correlate cellular-level information from optical microscopy with whole-body biodistribution data from PET imaging, bridging the gap between microscopic and macroscopic observations.
Addressing Challenges in Radiopharmaceutical Translation from Bench to Preclinical Studies
The translation of a promising new Cu-62 radiopharmaceutical from its initial design and synthesis ("the bench") to its use in preclinical animal studies involves navigating a series of significant challenges. A critical aspect is ensuring the radiochemical purity and stability of the final product. Rigorous quality control measures are essential to verify that the Cu-62 is securely chelated and that the radiopharmaceutical will behave as expected in vivo. researchgate.net
Pharmacokinetic and pharmacodynamic studies in appropriate animal models are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of the new probe, as well as its interaction with the biological target. nih.gov These studies provide essential data on the tracer's suitability for imaging the intended target and help to identify potential off-target effects.
Furthermore, scaling up the production of the radiopharmaceutical from small, laboratory-scale batches to the larger quantities required for preclinical studies can present logistical and technical hurdles. mdpi.com This includes ensuring consistent quality and yield across different production runs. Addressing these challenges requires a multidisciplinary approach, involving radiochemists, biologists, and imaging scientists, to ensure that novel Cu-62 probes can be successfully and reliably translated into valuable tools for preclinical research. iaea.org
Q & A
Q. What nuclear properties of Copper Cu-62 make it suitable for positron emission tomography (PET) imaging in preclinical studies?
this compound () has a half-life of 9.7 minutes and decays via emission (73%) and electron capture (27%), producing high-energy positrons (2.93 MeV) ideal for PET imaging. Its short half-life necessitates rapid synthesis and purification protocols to minimize decay-related signal loss. Researchers must optimize imaging protocols to account for its kinetic profile, particularly in dynamic studies of blood flow or ligand-receptor interactions .
Q. How is this compound synthesized and purified for radiopharmaceutical applications?
is typically produced via a / generator system, where (half-life: 9.2 hours) decays to . The generator eluate is purified using cation-exchange chromatography to remove zinc impurities, achieving >95% radionuclidic purity. Methodological rigor includes pH optimization (pH 4–5) and chelator selection (e.g., pyruvaldehyde bis(N-methylthiosemicarbazone), PTSM) to stabilize for in vivo use .
Q. What are the standard quality control assays for this compound radiopharmaceuticals?
Key assays include:
- Radionuclidic purity : Gamma spectroscopy to confirm absence of or other contaminants.
- Radiochemical purity : Instant thin-layer chromatography (iTLC) with saline/methanol solvents to assess chelator binding efficiency.
- Chemical stability : Incubation in human serum (37°C, 1 hour) to validate ligand integrity. Researchers must document these steps to ensure reproducibility and compliance with IND guidelines .
Advanced Research Questions
Q. What methodological challenges arise when labeling antibodies with this compound for targeted cancer imaging?
Challenges include:
- Chelator design : Macrocyclic ligands (e.g., NOTA, DOTA) must balance thermodynamic stability with rapid radiolabeling kinetics.
- In vivo demetallation : Free accumulates in the liver, requiring pretargeting strategies or engineered antibodies with enhanced retention.
- Dosimetry : High positron energy increases radiation burden, necessitating microdosing protocols in Phase I trials. Recent advancements include site-specific conjugation to preserve antibody binding affinity .
Q. How can researchers resolve contradictions in reported biodistribution data for this compound complexes across studies?
Discrepancies often stem from:
- Ligand variability : Compare pharmacokinetics of different chelators (e.g., PTSM vs. ATSM) under identical experimental conditions.
- Animal models : Account for species-specific differences in metabolism (e.g., murine vs. primate hepatobiliary excretion).
- Imaging protocols : Standardize scan durations and reconstruction algorithms to minimize quantification errors. Meta-analyses using PRISMA frameworks are recommended to harmonize data .
Q. What advanced computational methods support the optimization of this compound radiochemistry?
- Density functional theory (DFT) : Predicts ligand-metal binding energies to screen chelators computationally.
- Pharmacokinetic modeling : Compartmental models (e.g., two-tissue or three-tissue models) quantify uptake kinetics in organs.
- Machine learning : Trained on historical radiolabeling data to predict optimal reaction conditions (pH, temperature, molar ratios) .
Methodological Best Practices
- Experimental design : Use factorial designs to test variables (e.g., ligand concentration, pH) in Cu-62 labeling efficiency .
- Data validation : Cross-validate PET findings with ex vivo autoradiography or gamma counting to address partial-volume effects .
- Ethical compliance : Adhere to ALARA (As Low As Reasonably Achievable) principles in human trials, with institutional review board (IRB) oversight .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
